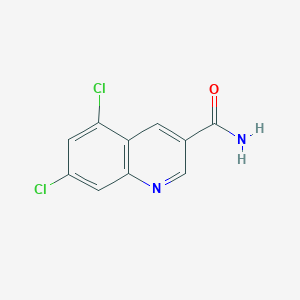

5,7-Dichloroquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl2N2O |

|---|---|

Molecular Weight |

241.07 g/mol |

IUPAC Name |

5,7-dichloroquinoline-3-carboxamide |

InChI |

InChI=1S/C10H6Cl2N2O/c11-6-2-8(12)7-1-5(10(13)15)4-14-9(7)3-6/h1-4H,(H2,13,15) |

InChI Key |

JFYZBQBFOQMEKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=CC(=C2)C(=O)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5,7 Dichloroquinoline 3 Carboxamide

Retrosynthetic Analysis and Key Precursors for 5,7-Dichloroquinoline-3-carboxamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. amazonaws.comijciar.com For this compound, the primary disconnection is the amide bond, a reliable and common chemical transformation. This leads to 5,7-dichloroquinoline-3-carboxylic acid and an ammonia equivalent.

The next critical disconnection involves the quinoline (B57606) ring itself. Several strategies can be envisioned based on classical quinoline syntheses:

Friedländer Approach: This approach disconnects the N1-C2 and C3-C4 bonds, leading to a 2-amino-4,6-dichlorobenzaldehyde or a related ketone and a compound with an activated α-methylene group, such as malononitrile or cyanoacetamide. The corresponding aniline, 3,5-dichloroaniline, is a key precursor to these starting materials.

Vilsmeier-Haack Approach: A highly practical disconnection involves recognizing that the quinoline-3-carboxamide (B1254982) can be derived from a 2-chloro-3-formylquinoline intermediate. This intermediate is accessible via the Vilsmeier-Haack reaction on a substituted acetanilide. chemijournal.comijsr.net This retrosynthetic path points to 4,6-dichloroacetanilide as a key precursor, which is synthesized from 4,6-dichloroaniline.

Combes/Knorr Approach: These methods would disconnect the quinoline ring to reveal a dichlorinated aniline and a β-dicarbonyl compound (Combes) or a β-ketoanilide (Knorr). drugfuture.comwikipedia.org For the target molecule, 3,5-dichloroaniline would be the key precursor.

Based on these analyses, the most crucial precursors for the synthesis of this compound are derivatives of 3,5-dichloroaniline or 4,6-dichloroaniline. A plausible and well-documented pathway proceeds through the Vilsmeier-Haack reaction to form a 2,5,7-trichloro-3-formylquinoline intermediate, which can then be selectively functionalized.

Classical Synthetic Approaches for Quinoline-3-carboxamide Core

Numerous classical methods have been developed for the synthesis of the quinoline nucleus, many of which can be adapted to produce the quinoline-3-carboxamide core. researchgate.net These named reactions form the foundation of heterocyclic chemistry.

The Doebner-Miller reaction is a widely used method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.orgnih.goviipseries.org It typically leads to 2- and/or 4-substituted quinolines. Adapting this reaction to yield a 3-carboxamide derivative would require a specifically designed α,β-unsaturated carbonyl precursor, which can be complex. The reaction mechanism is thought to involve a series of conjugate additions and cyclization-dehydration steps. wikipedia.org

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.netijsr.net The reaction begins with the base-catalyzed hydrolysis of isatin to an amino keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgijsr.net While this method is highly effective for 4-carboxylic acid derivatives, it is not a direct route to the 3-carboxamide core. Modifications, known as the Pfitzinger-Borsche reaction, exist but are generally not oriented toward C-3 functionalization. wikipedia.org

The Friedländer synthesis is one of the most direct and versatile methods for constructing the quinoline ring. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a -CH2- group adjacent to an electron-withdrawing group like a carbonyl or nitrile). organicreactions.orgresearchgate.net The reaction can be catalyzed by either acids or bases. alfa-chemistry.comjk-sci.com

To synthesize a quinoline-3-carboxamide core, a 2-aminoaryl aldehyde could be reacted with a compound like 2-cyanoacetamide. The reaction proceeds through an initial condensation to form an imine or enamine, followed by an intramolecular cyclization and dehydration to yield the final quinoline product. alfa-chemistry.com This method's primary advantage is its convergence and ability to build a highly functionalized quinoline ring in a single step from appropriately chosen precursors.

The Knorr quinoline synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (a 2-quinolone). wikipedia.orgsynarchive.com The reaction conditions can influence the formation of 4-hydroxyquinoline as a byproduct. wikipedia.org This method is less direct for obtaining the 3-carboxamide scaffold.

The Combes quinoline synthesis is the acid-catalyzed condensation of an arylamine with a β-diketone. drugfuture.comwikipedia.orgslideshare.net The reaction forms a Schiff base intermediate which then undergoes cyclodehydration to yield a 2,4-substituted quinoline. wikipedia.org

The Vilsmeier-Haack reaction is a powerful tool in quinoline chemistry. While primarily known as a formylation reaction, it can be used to synthesize 2-chloro-3-formylquinolines directly from acetanilides. chemijournal.comijsr.netchemijournal.com The Vilsmeier reagent, a halomethyleniminium salt formed from a formamide (like DMF) and an acid chloride (like POCl₃), acts as the electrophile. ijsr.net The reaction with an acetanilide leads to cyclization and the formation of the quinoline ring with simultaneous chlorination at C-2 and formylation at C-3. chemijournal.comresearchgate.net This product is an ideal precursor for this compound, as the formyl group can be oxidized to a carboxylic acid, which is subsequently converted to the target carboxamide.

Table 1: Overview of Classical Quinoline Syntheses and Their Applicability

| Reaction Name | Key Reactants | Typical Product | Direct Applicability to 3-Carboxamide Core |

|---|---|---|---|

| Doebner-Miller | Arylamine + α,β-Unsaturated Carbonyl | 2- and/or 4-Substituted Quinolines | Low (Requires complex carbonyl precursor) |

| Pfitzinger | Isatin + Carbonyl Compound | Quinoline-4-carboxylic Acids | Very Low (Incorrect regiochemistry) |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Compound | Poly-substituted Quinolines | High (Direct route with appropriate methylene compound) |

| Knorr | β-Ketoanilide | 2-Hydroxyquinolines | Low (Incorrect functionalization) |

| Combes | Arylamine + β-Diketone | 2,4-Disubstituted Quinolines | Low |

| Vilsmeier-Haack | Acetanilide + Vilsmeier Reagent | 2-Chloro-3-formylquinolines | High (Provides an excellent precursor) |

Modern and Sustainable Synthetic Strategies for this compound

Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient methods, guided by the principles of green chemistry. tandfonline.comflemingcollege.ca These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green chemistry principles have been successfully applied to the synthesis of the quinoline core, which are directly relevant to the production of this compound.

Use of Greener Solvents: Traditional syntheses often employ hazardous organic solvents. Modern approaches prioritize the use of water, ethanol, or ionic liquids as reaction media. tandfonline.com For instance, Friedländer-type reactions have been successfully carried out in water, reducing both environmental impact and cost.

Catalysis: The use of efficient and recyclable catalysts can replace stoichiometric reagents that generate significant waste. For quinoline synthesis, various catalysts including p-toluenesulfonic acid, molecular iodine, and reusable solid acids like Nafion have been employed to promote reactions under milder conditions. jk-sci.comorganic-chemistry.org

Energy Efficiency: Microwave irradiation and ultrasound assistance are two techniques used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. jk-sci.comnih.gov Ultrasound has been used to promote the synthesis of quinoline derivatives, offering an energy-efficient alternative. tandfonline.com

Atom Economy and Multi-component Reactions: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product is a core green principle. Multi-component reactions (MCRs), such as variants of the Friedländer or Doebner syntheses, are ideal as they combine several starting materials in a single step, reducing the number of synthetic operations and purification steps. iipseries.org

Table 2: Application of Green Chemistry Principles in Quinoline Synthesis

| Green Chemistry Principle | Application in Quinoline Synthesis | Potential Advantage |

|---|---|---|

| Alternative Solvents | Using water, ethanol, or ionic liquids in Friedländer or Doebner reactions. tandfonline.com | Reduced toxicity and environmental pollution. |

| Catalysis | Employing solid acid catalysts (e.g., zeolites, Nafion) or mild Lewis/Brønsted acids. alfa-chemistry.comorganic-chemistry.org | Easier separation, catalyst recycling, milder reaction conditions. |

| Energy Efficiency | Microwave-assisted or ultrasound-assisted reactions. jk-sci.comnih.govtandfonline.com | Dramatically reduced reaction times and often improved yields. |

| Multi-component Reactions | One-pot synthesis of quinolines from anilines, aldehydes, and activated methylene compounds. | Increased efficiency, reduced waste, and simplified procedures. |

By integrating these modern strategies, the synthesis of this compound and its precursors can be made more sustainable and efficient than through purely classical methods.

Continuous Flow Chemistry Applications in Quinoline-3-carboxamide Synthesis

Continuous flow chemistry is a modern manufacturing technology that offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. nih.gov In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. researchgate.netacs.org

This technology has been applied to the synthesis of quinoline derivatives, demonstrating its potential for producing these scaffolds efficiently and safely. researchgate.net A modified Doebner–von Miller reaction for the synthesis of 2-methylquinoline has been successfully implemented in a flow reactor. rsc.org The integration of multiple synthetic steps into a single, continuous flow process without the need for intermediate purification has been demonstrated for complex pharmaceutical ingredients, showcasing the power of this technology. nih.gov The use of flow chemistry can facilitate the safe handling of hazardous reagents and reactions, making it an enabling technology for discovering new chemical transformations. rsc.orgresearchgate.net

Transition Metal-Catalyzed and Metal-Free Oxidative Annulation Approaches

Oxidative annulation is a powerful strategy for the construction of cyclic molecules like quinolines. These reactions can be mediated by transition metals or proceed under metal-free conditions.

Transition metal-catalyzed approaches often involve C-H activation, providing a highly atom-economical route to functionalized quinolines. Various transition metals have been employed for this purpose:

Cobalt (Co) : Co(III) catalysis has been used in the one-pot synthesis of substituted quinolines from anilines and ketones via a cascade of C-H activation, carbonylation, and cyclization. rsc.org

Palladium (Pd) : Palladium-catalyzed oxidative cyclization of 3-(phenylamino)quinoline is a known method for constructing the indolo[3,2-b]quinoline framework. nih.govbeilstein-journals.org

Metal-free oxidative annulation offers an alternative that avoids potential metal contamination in the final products. mdpi.com These methods are gaining prominence in pharmaceutical synthesis. beilstein-journals.org An example is the [3 + 3] annulation of indol-2-ylmethyl carbanions with nitroarenes to form indolo[3,2-b]quinolines, which circumvents the need for transition metal catalysts. nih.govbeilstein-journals.org Other metal-free approaches include reactions mediated by molecular iodine or those that proceed via radical pathways. mdpi.commdpi.com Recently, a one-pot cascade reaction for quinoline synthesis from lignin β-O-4 model compounds has been reported, proceeding through selective C-O bond cleavage, dehydrogenation, aldol condensation, and C-N bond formation without a transition metal. nih.gov

| Approach | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|

| Transition Metal-Catalyzed | Co(III), Pd(II) | High atom economy via C-H activation, broad substrate scope. | rsc.orgnih.govbeilstein-journals.org |

| Metal-Free Annulation | Base, Silylating Agent | Avoids metal contamination, utilizes umpolung strategy. | nih.govbeilstein-journals.org |

| Metal-Free Cascade | None (from lignin models) | Potential for petroleum-independent synthesis, multiple bond formations in one pot. | nih.gov |

| Metal-Free Oxidative Cyclization | Molecular Iodine, DMSO | Greener reaction conditions, atom economy. | mdpi.commdpi.com |

Derivatization Strategies and Functionalization of this compound Analogues

The functionalization of the quinoline core is crucial for modulating the biological and chemical properties of its derivatives. Strategies for introducing functional groups in a controlled and selective manner are therefore highly valuable.

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is a key challenge in the functionalization of complex scaffolds like dichloroquinolines. Different positions on the quinoline ring exhibit varying reactivity, which can be exploited to direct functionalization.

Base-controlled metalation has emerged as a powerful tool for the regioselective functionalization of chloro-substituted quinolines. The choice of the metal amide base can direct the reaction to different positions on the quinoline ring:

Lithium diisopropylamide (LDA) at -70°C facilitates metalation at the C-3 position .

Lithium-magnesium amides or lithium-zinc amides can selectively afford functionalization at the C-2 or C-8 positions . researchgate.net

This selectivity provides a convenient and powerful strategy for synthesizing a variety of di- and tri-functionalized quinoline derivatives. researchgate.net Another advanced technique is the dearomative hydroboration of quinolines using phosphine-ligated borane complexes. By simply modifying the phosphine ligand, it is possible to regioselectively obtain either the vicinal 5,6-hydroborated or the conjugate 5,8-hydroborated products, which can then be further functionalized. nih.gov Furthermore, C-H activation has become a cornerstone of modern synthetic chemistry, allowing for the direct introduction of functional groups without pre-functionalized starting materials, and numerous methods exist for the regioselective C-H functionalization of the quinoline scaffold. scilit.com

Modifications of the Carboxamide Moiety

The carboxamide group at the 3-position of the quinoline ring is a key functional handle that can be readily transformed into several other important chemical groups. These modifications provide access to a variety of derivatives, including amines, nitriles, and carboxylic acids, which are themselves valuable precursors for further functionalization.

Reduction to Amines: The primary amide of this compound can be reduced to the corresponding primary amine, (5,7-dichloroquinolin-3-yl)methanamine. This transformation is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common reagent for this purpose masterorganicchemistry.comorganic-chemistry.orglibretexts.org. The reaction involves the conversion of the carbonyl group into a methylene group, yielding the aminomethylquinoline derivative.

Dehydration to Nitriles: The primary carboxamide can undergo dehydration to form the corresponding nitrile, 5,7-dichloroquinoline-3-carbonitrile. This conversion is a standard organic transformation facilitated by dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) nih.gov. The resulting nitrile group is a versatile functional group that can participate in various subsequent reactions, including hydrolysis, reduction, or cycloadditions.

Hydrolysis to Carboxylic Acid: Under aqueous acidic or basic conditions, the carboxamide moiety can be hydrolyzed to yield 5,7-dichloroquinoline-3-carboxylic acid. This carboxylic acid derivative is a pivotal intermediate that opens pathways to a wide array of other functional groups. For instance, it can be converted into esters, acid chlorides, or coupled with various amines to generate a library of N-substituted amides orgsyn.org.

Synthesis of N-Substituted Amides: Starting from the 5,7-dichloroquinoline-3-carboxylic acid obtained via hydrolysis, a diverse range of N-substituted carboxamides can be synthesized. Standard peptide coupling conditions, employing reagents like carbodiimides (e.g., DCC, EDC) or other coupling agents (e.g., HATU, HOBt), can be used to react the carboxylic acid with a wide selection of primary and secondary amines. This modular approach allows for the introduction of various substituents on the amide nitrogen, enabling fine-tuning of the molecule's properties researchgate.net.

| Amine Reactant | Product Name | Potential R-Group Substituent |

|---|---|---|

| Aniline | 5,7-Dichloro-N-phenylquinoline-3-carboxamide | Phenyl |

| Benzylamine | N-Benzyl-5,7-dichloroquinoline-3-carboxamide | Benzyl |

| Morpholine | (5,7-Dichloroquinolin-3-yl)(morpholino)methanone | Morpholinyl |

| Piperidine | (5,7-Dichloroquinolin-3-yl)(piperdin-1-yl)methanone | Piperidinyl |

Synthetic Access to Novel Quinoline Ring Substitutions

While the carboxamide moiety offers one avenue for structural diversification, the two chlorine atoms on the carbocyclic ring of the quinoline scaffold provide critical handles for introducing novel substituents directly onto the core structure.

Challenges in Electrophilic Aromatic Substitution: The 5,7-dichloroquinoline ring system is electron-deficient due to the electronegativity of the ring nitrogen and the two chloro-substituents. This inherent deactivation makes classical electrophilic aromatic substitution (EAS) reactions, such as nitration or Friedel-Crafts alkylation, challenging and generally low-yielding quimicaorganica.orgresearchgate.net. If such reactions were to occur, they would be directed to the C-6 or C-8 positions of the benzene (B151609) ring, but the presence of the existing substituents makes this approach synthetically impractical nih.govreddit.com.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides a far more effective and versatile strategy for modifying the quinoline ring through metal-catalyzed cross-coupling reactions nih.govtaylorandfrancis.com. The chlorine atoms at the C-5 and C-7 positions are ideal handles for a variety of palladium-catalyzed transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methods allow for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions cdnsciencepub.comyoutube.com.

In dihalogenated systems like 5,7-dichloroquinoline, regioselectivity can often be achieved. The C-7 position is generally more sterically accessible and may exhibit different electronic properties compared to the C-5 position, potentially allowing for selective functionalization at one site over the other, particularly under carefully controlled reaction conditions nih.gov.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the chloroquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-7 or C-5 position.

Buchwald-Hartwig Amination: This powerful method facilitates the formation of C-N bonds. It allows for the substitution of the chlorine atoms with a diverse array of primary or secondary amines, anilines, or other nitrogen nucleophiles, providing access to novel amino-quinoline derivatives.

| Reaction Type | Coupling Partner | Potential Product (Substitution at C-7) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 5-Chloro-7-phenylquinoline-3-carboxamide | C-C (Aryl) |

| Suzuki-Miyaura | Pyridine-3-boronic acid | 5-Chloro-7-(pyridin-3-yl)quinoline-3-carboxamide | C-C (Heteroaryl) |

| Buchwald-Hartwig | Aniline | 5-Chloro-7-(phenylamino)quinoline-3-carboxamide | C-N |

| Buchwald-Hartwig | Morpholine | 5-Chloro-7-morpholinoquinoline-3-carboxamide | C-N |

These contemporary synthetic methodologies effectively bypass the limitations of classical substitution reactions, providing robust and modular routes to novel derivatives of this compound with tailored functionalities on the quinoline core.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Methodologies for SAR/SPR Elucidation of 5,7-Dichloroquinoline-3-carboxamide and its Analogues

To systematically investigate the SAR and SPR of this chemical series, researchers employ strategic methodologies to synthesize and evaluate a wide array of related compounds.

The foundation of SAR studies lies in the rational design and synthesis of analogue libraries, where specific parts of the lead molecule are systematically varied. For quinoline-based compounds, this often involves a multi-pronged synthetic approach. A common strategy begins with a readily available scaffold, such as 4,7-dichloroquinoline, which can undergo nucleophilic substitution reactions, particularly at the C-4 position, which is the more reactive site for such reactions. nih.govtandfonline.com

Another powerful technique is the functionalization of the quinoline (B57606) ring through C-H activation, often directed by forming an N-oxide, which facilitates the introduction of substituents at the C-2 and C-8 positions under mild conditions. mdpi.com This allows for the creation of a diverse set of analogues from a common intermediate. For instance, a versatile substituted quinoline can be synthesized and then serve as a platform for various modifications, such as hydrogenation to create a free amine, which can then be further halogenated or alkylated to produce a range of derivatives. nih.gov The goal is to generate a library of compounds that probe the chemical space around the core structure, altering factors like steric bulk, electronics, and hydrogen bonding capacity to observe the resulting changes in biological activity. researchgate.net

Once an analogue library is synthesized, high-throughput screening (HTS) is employed to rapidly assess the biological activity of hundreds or thousands of compounds. ewadirect.com This methodology relies on automation, miniaturization, and sensitive detection methods to process large libraries efficiently. nih.gov Modern HTS platforms can perform over 1,500 experiments in a single day using as little as 0.02 milligrams of material per reaction. scienceintheclassroom.org

The process often involves synthesizing the compound library on a nanomole scale directly in multi-well plates (e.g., 1536-well format) using technologies like acoustic dispensing. nih.gov The unpurified compounds can then be directly tested in biological assays, such as differential scanning fluorimetry, which measures protein stability, or cell-based assays that monitor a specific biological response. ewadirect.comnih.gov This "on-the-fly" synthesis and screening approach accelerates the early stages of drug discovery by quickly identifying "hits"—compounds with desired activity—from a large pool of analogues, which can then be selected for further characterization and optimization. nih.govclinpractice.ru

Impact of Structural Modifications on Biological Interactions

Through the systematic design and screening of analogues, specific structural features of the this compound scaffold have been identified as critical for biological activity.

The presence and position of halogen substituents on the quinoline ring can significantly influence a compound's affinity for its biological target. Studies on related quinoline structures have shown that the introduction of highly electronegative groups, such as chlorine, can enhance binding affinity and potency. nih.gov In the development of quinoline-based inhibitors of the enzyme Quinone Reductase 2 (QR2), the effect of multiple chlorine substitutions was investigated. The addition of a second chlorine atom at the C-8 position to a 7-amino-5-chloroquinoline core resulted in only a slight decrease in inhibitory potency, indicating that multiple halogenations on the benzene (B151609) portion of the quinoline ring are generally well-tolerated and can be used to fine-tune activity. nih.gov

Table 1: Effect of Dichlorination on QR2 Inhibition

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| 10 | 7-Amino-5-chloroquinoline analogue | 3.3 |

| 11 | 7-Amino-5,8-dichloroquinoline analogue | 5.6 |

This table illustrates the impact of adding a second chlorine atom on the inhibitory activity against QR2. Data sourced from a 2011 study on ammosamide analogues. nih.gov

The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, and modifications to this core can have profound effects on biological activity. nih.gov Substitutions at various positions are used to modulate a compound's interaction with its target. For example, research has demonstrated that converting a methyl ester group at the C-4 position of a quinoline derivative to a carboxamide group led to a slight increase in inhibitory activity against QR2. nih.gov This highlights that even subtle changes to substituents on the quinoline ring can refine the biological profile of the molecule. The strategic functionalization of the C-4 position, in particular, has been shown to be important for the activity of certain 7-chloroquinoline derivatives. tandfonline.com

The carboxamide linker and the substituent attached to its nitrogen atom (N-substituent) are critical for mediating biological interactions. The amide linkage itself is a key structural feature found in many standard P2X7R antagonists, suggesting its importance in forming favorable interactions with the receptor. nih.gov The nature of the group attached to the amide nitrogen can dramatically alter a compound's potency. In studies of QR2 inhibitors, modification of an amino group on the quinoline ring by acetylation—a change to the N-substituent—led to a drastic decrease in activity. nih.gov This suggests that the N-H group may be involved in a crucial hydrogen bond with the target protein, and replacing the hydrogen with an acetyl group disrupts this key interaction, leading to a significant loss of potency. nih.gov

Table 2: Effect of N-Substituent Modification on QR2 Inhibition

| Compound | N-Substituent at C-7 | IC₅₀ (µM) |

|---|---|---|

| 10 | Unsubstituted Amine (-NH₂) | 3.3 |

| 13 | Acetylated Amine (-NHAc) | >100 |

This table demonstrates the critical importance of the N-substituent, showing that acetylation of the C-7 amino group leads to a dramatic loss of inhibitory activity against QR2. Data sourced from a 2011 study on ammosamide analogues. nih.gov

Conformational Analysis of this compound and Related Structures

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energetic changes associated with rotations around single bonds. The conformation of a molecule can significantly influence its biological activity by affecting its ability to bind to a target receptor.

For this compound, the quinoline ring system is expected to be essentially planar. Crystal structure analyses of related dichloroquinoline derivatives, such as 2,4-dichloroquinoline and 4,7-dichloroquinoline, have shown that the quinoline ring system is indeed planar. researchgate.netnih.govscilit.com The planarity of this aromatic core is a key structural feature.

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the carboxamide group to the quinoline ring at the 3-position. The orientation of the carboxamide group relative to the quinoline plane can influence intermolecular interactions, such as hydrogen bonding, which are often crucial for receptor binding.

The presence of the two chlorine atoms at positions 5 and 7 is not expected to significantly alter the planarity of the quinoline ring itself. However, these substituents will influence the electronic properties and steric environment of the molecule, which can indirectly affect the preferred conformation of the carboxamide side chain. Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to predict the low-energy conformations of this compound and to understand how its three-dimensional structure relates to its biological activity.

In Vitro and Cell-Based Screening Methodologies for this compound

The biological effects of this compound and its analogs are primarily investigated through a variety of in vitro and cell-based screening methods. These assays are crucial for determining the compound's mechanism of action at the molecular and cellular levels.

Enzyme Inhibition Assays

Enzyme inhibition assays are a cornerstone in the evaluation of quinoline-carboxamide derivatives. These biochemical assays measure the ability of a compound to interfere with the activity of a specific enzyme. Typically, a recombinant form of the target enzyme is used, and its activity is measured in the presence of varying concentrations of the inhibitor. mdpi.com The potency of the inhibition is commonly expressed as an IC50 value, which represents the concentration of the compound required to reduce the enzyme's activity by 50%. nih.gov

For kinase enzymes like Ataxia Telangiectasia Mutated (ATM) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), assays often involve measuring the phosphorylation of a substrate. researchgate.netmdpi.com Similarly, for enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), assays are designed to quantify the synthesis of poly(ADP-ribose) (PAR) by competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+). mdpi.commdpi.com These methods allow for the direct assessment of a compound's inhibitory potential against purified molecular targets.

Receptor Binding and Functional Assays

To determine if a compound interacts with specific cell surface or intracellular receptors, receptor binding and functional assays are employed. For quinoline-carboxamide derivatives investigated as P2X7 receptor (P2X7R) antagonists, functional assays measuring calcium mobilization are utilized. In this method, cells expressing the receptor are loaded with a calcium-sensitive dye, and the change in fluorescence upon receptor activation and subsequent inhibition by the test compound is monitored. nih.gov

For compounds targeting ligand-gated ion channels such as the GABAA receptor, electrophysiological assays are performed. These techniques measure the electrical currents that flow through the ion channel in the presence and absence of the test compound, providing direct evidence of receptor modulation. mdpi.com

Cellular Assays for Specific Biological Pathways (e.g., apoptosis, cell cycle)

Cellular assays are critical for understanding how a compound affects whole-cell physiology, particularly fundamental processes like apoptosis (programmed cell death) and cell cycle progression.

Apoptosis Assays: The induction of apoptosis is frequently measured using flow cytometry with Annexin V and Propidium Iodide (PI) staining. frontiersin.org Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent agent that cannot cross the membrane of live cells, thus marking late apoptotic or necrotic cells. frontiersin.org Studies on related 7-chloroquinoline-1,2,3-triazoyl carboxamides have used this method to quantify apoptotic cell death in cancer cell lines. nih.govnih.gov

Cell Cycle Analysis: The effect of a compound on the cell cycle is also typically analyzed by flow cytometry. Cells are treated with the compound, stained with a DNA-binding dye like PI, and the cellular DNA content is measured. This allows researchers to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M) and to identify cell cycle arrest at specific checkpoints. nih.gov This technique has been applied to demonstrate that 7-chloroquinoline derivatives can induce G0/G1 phase arrest in bladder and breast cancer cells. nih.govnih.gov

Identification of Molecular Targets and Pathways

Through the application of the screening methodologies described above, researchers have identified several key molecular targets and pathways modulated by this compound and structurally similar compounds.

Kinase Inhibition Profiles (e.g., ATM, VEGFR-2, DDR Kinases, COX enzymes)

Quinoline-3-carboxamide (B1254982) derivatives have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes.

ATM Kinase: Ataxia Telangiectasia Mutated (ATM) kinase is a primary regulator of the DNA Damage Response (DDR) pathway. This pathway is often exploited by cancer cells to survive DNA-damaging therapies. researchgate.net A series of quinoline-3-carboxamide derivatives have been synthesized and shown to act as potential inhibitors of ATM, thereby preventing the cell cycle from halting for DNA repair and potentially forcing damaged cells into apoptosis. researchgate.net

VEGFR-2 Kinase: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. mdpi.com Numerous studies have focused on developing quinoline-based compounds as VEGFR-2 inhibitors. mdpi.comnih.gov These inhibitors typically bind to the ATP-binding site of the kinase, preventing its activation and downstream signaling. nih.gov The inhibitory activity of these compounds is often evaluated through both enzymatic assays and cellular proliferation assays using endothelial cells. mdpi.com

| Compound Type | Target Kinase | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-3-carboxamide derivatives | ATM Kinase | Inhibition of the DDR pathway mediator | researchgate.net |

| Nicotinamide-based derivatives (quinoline scaffold) | VEGFR-2 | IC50 of 60.83 nM in an enzyme assay | mdpi.comnih.gov |

| 1-Substituted-4-(quinolin-3-yl)urea derivatives | VEGFR-2 | IC50 values as low as 5.4 nM | mdpi.com |

Interference with Other Molecular Processes (e.g., PARP1, photosynthetic electron transport)

Beyond kinase inhibition, quinoline-carboxamide structures have been shown to interfere with other distinct molecular processes.

PARP1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair, particularly in the base excision repair pathway for single-strand breaks. mdpi.com PARP inhibitors function as nicotinamide mimetics, competing with NAD+ for binding to the catalytic domain of PARP-1 and suppressing the synthesis of PAR. mdpi.com This action can lead to "synthetic lethality" in cancer cells that have deficiencies in other DNA repair pathways (like BRCA1/2 mutations). nih.gov Molecular docking studies have indicated a high affinity of certain 7-chloroquinoline derivatives for PARP-1. nih.gov

Photosynthetic Electron Transport (PET): In a distinct area of biological activity, certain 7-chloroquinoline derivatives have been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. researchgate.netnih.gov These compounds were shown to interfere with intermediates on the donor side of photosystem II. researchgate.net While not a human therapeutic target, this activity highlights the diverse biochemical interactions of the chloroquinoline scaffold. The PET-inhibiting activity is expressed by an IC50 value, with lower values indicating higher efficacy. nih.gov

| Compound Type | Biological System | Target Process | Example IC50 Value | Reference |

|---|---|---|---|---|

| 7-chloro-4-[(3-trifluoromethylphenyl)amino]quinolinium chloride | Spinach Chloroplasts | Photosystem II Electron Transport | 27 µmol/L | nih.gov |

| N-(aryl)-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamides | Spinach Chloroplasts | Photosystem II Electron Transport | Relatively low inhibitory effect observed | researchgate.net |

Computational and Theoretical Chemistry Studies of 5,7 Dichloroquinoline 3 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to understand the fundamental electronic properties of 5,7-Dichloroquinoline-3-carboxamide. These studies can predict molecular geometry, charge distribution, and spectroscopic characteristics, which are crucial for explaining the molecule's reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For quinoline (B57606) derivatives, calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311G+(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.netdurham.ac.uk

DFT applications for this compound typically involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.comrjptonline.org A smaller energy gap generally implies higher reactivity.

Calculation of Quantum Chemical Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) are derived from FMO energies. mdpi.com These descriptors help quantify the molecule's tendency to accept or donate electrons in chemical reactions.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | High values suggest the molecule is a good electron acceptor. mdpi.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | High values indicate a good electrophile. mdpi.com |

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules, which can aid in their experimental characterization. eurjchem.comnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com These calculated values are often in good agreement with experimental data, helping to assign signals in complex spectra. mdpi.comnih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be computed to predict the positions of absorption bands in the infrared (IR) spectrum. These calculations help in assigning specific vibrational modes, such as C=O stretching, N-H bending, and C-Cl stretching, to the experimentally observed peaks.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths. rjptonline.orgeurjchem.com This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, providing insights into the electronic transitions within the quinoline chromophore. rjptonline.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Approximate Value/Range |

|---|---|---|

| ¹H NMR | Chemical shifts (δ) for aromatic protons | 7.5 - 9.0 ppm |

| Chemical shifts (δ) for amide (-CONH₂) protons | 7.0 - 8.5 ppm | |

| ¹³C NMR | Chemical shifts (δ) for quinoline ring carbons | 120 - 150 ppm |

| Chemical shifts (δ) for carboxamide carbonyl carbon | ~165 ppm | |

| IR | C=O stretching vibration of the amide | ~1670 cm⁻¹ |

| N-H stretching vibrations of the amide | 3200 - 3400 cm⁻¹ | |

| C-Cl stretching vibrations | 700 - 850 cm⁻¹ | |

| UV-Vis | Main absorption bands (λmax) | 250 - 350 nm |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comrjptonline.org The MEP surface is typically color-coded to represent different potential values. mdpi.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the carboxamide group. mdpi.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a qualitative prediction of where the molecule is most likely to engage in intermolecular interactions, such as hydrogen bonding. mdpi.comchemrxiv.org

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation and binding mode of a ligand (in this case, this compound) when it interacts with a target protein. nih.gov It is a cornerstone of structure-based drug design, used to screen for potential biological targets and to understand the structural basis of ligand-protein recognition.

Docking simulations provide a detailed profile of the non-covalent interactions that stabilize the ligand within the protein's binding site. nih.gov Analysis tools like the Protein-Ligand Interaction Profiler (PLIP) can identify several key types of interactions. nih.govbiorxiv.org

For this compound, potential interactions include:

Hydrogen Bonds: The carboxamide group (-CONH₂) is a prime candidate for forming hydrogen bonds, acting as both a donor (N-H) and an acceptor (C=O) with polar amino acid residues (e.g., Lysine, Aspartate, Serine). nih.gov

Hydrophobic Interactions: The aromatic quinoline ring can form hydrophobic contacts with nonpolar residues like Leucine, Isoleucine, and Valine. nih.govbiorxiv.org

π-Stacking: The planar quinoline ring system can engage in π-π stacking or T-shaped stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan.

Halogen Bonds: The chlorine atoms at positions 5 and 7 can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Table 3: Example of a Ligand-Protein Interaction Profile for this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Ligand Group Involved |

|---|---|---|

| LYS 101 | Hydrogen Bond | Carboxamide Oxygen |

| ASP 165 | Hydrogen Bond | Carboxamide N-H |

| LEU 83 | Hydrophobic Interaction | Dichlorinated Benzene (B151609) Ring |

| PHE 164 | π-π Stacking | Quinoline Ring System |

| GLY 102 | Halogen Bond | C7-Chlorine |

A primary goal of molecular docking is to estimate the binding affinity between a ligand and a protein. nih.gov This is accomplished using scoring functions, which are mathematical models that calculate a score representing the strength of the interaction. h-its.org A lower docking score typically indicates a more favorable binding energy and a stronger interaction. nih.gov

There are several classes of scoring functions: h-its.orgfrontiersin.org

Force-Field-Based: These functions use parameters from classical mechanics force fields (like CHARMm) to calculate van der Waals and electrostatic interaction energies. h-its.org

Empirical: These functions are derived from regression analysis of a training set of protein-ligand complexes with known binding affinities. They sum up weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts). Examples include ChemScore. h-its.org

Knowledge-Based: These functions derive statistical potentials from the frequency of atom-pair contacts observed in crystal structures of protein-ligand complexes.

The predicted binding affinity helps in ranking different compounds in virtual screening campaigns and prioritizing them for further experimental testing. nih.govnih.gov

Table 4: Hypothetical Docking Scores and Predicted Binding Affinities for this compound against Various Protein Targets

| Protein Target | Scoring Function Used | Docking Score (kcal/mol) | Predicted Affinity |

|---|---|---|---|

| E. coli DNA Gyrase B | AutoDock Vina | -7.2 | High |

| HIV Reverse Transcriptase | ChemScore | -10.1 | Very High |

| p38 MAP Kinase | GoldScore | -8.5 | High |

| Human Topoisomerase IIα | AutoDock Vina | -6.8 | Moderate |

Docking Protocol Validation

To ensure the reliability of virtual screening and binding mode predictions for this compound, a robust docking protocol validation is imperative. This process typically involves redocking a co-crystallized ligand into the active site of its corresponding protein to assess the accuracy of the docking algorithm in reproducing the experimentally determined binding pose. The Root Mean Square Deviation (RMSD) between the docked conformation and the crystallographic pose is a key metric, with a value of less than 2.0 Å generally considered a successful validation. nih.govpensoft.netbiorxiv.orgresearchgate.net

In studies involving quinoline derivatives, docking protocols are often validated by re-docking known inhibitors into the active site of the target protein. nih.govnih.gov For instance, the docking procedure for a series of compounds targeting a specific enzyme would first be validated by docking a known, co-crystallized inhibitor. The alignment of the docked pose with the original crystallographic structure, indicated by a low RMSD value, confirms the suitability of the chosen docking parameters and scoring function for the system under investigation. biorxiv.org This validation step is crucial before proceeding with the docking of novel compounds like this compound to ensure that the predicted binding interactions are credible.

The validation process may also involve docking decoy ligands, which are molecules with similar physical properties to the active ligand but are not expected to bind to the target. nih.gov This helps to assess the docking protocol's ability to distinguish between true binders and non-binders, thereby reducing the likelihood of false positives in virtual screening campaigns.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules and their complexes over time. mdpi.com For this compound, MD simulations provide insights into the stability of its complex with a biological target, the nature of their interactions, and the conformational changes that occur upon binding. mdpi.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions at an atomic level. mdpi.com

Conformational Stability of Ligand-Receptor Complexes

Key parameters analyzed to determine conformational stability include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the average deviation of atomic positions from a reference structure over time. A plateau in the RMSD plot indicates that the system has reached equilibrium and is stable. researchgate.netrasayanjournal.co.in In studies of similar quinoline derivatives, stable RMSD values for the protein-ligand complex suggest a stable binding mode. mdpi.comnih.gov

Binding Free Energy Calculations (e.g., MM-GBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach to estimate the binding free energy of a ligand to its receptor. nih.govresearchgate.net This calculation provides a more quantitative measure of the binding affinity than docking scores alone. The MM/GBSA method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov

The binding free energy is composed of several components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. researcher.lifenih.gov By analyzing these components, researchers can identify the key forces driving the binding of this compound to its target. For example, a significant contribution from van der Waals and non-polar solvation energies would suggest the importance of hydrophobic interactions in the binding process. researcher.life

| Energy Component | Description |

| ΔE_vdw | Van der Waals energy |

| ΔE_ele | Electrostatic energy |

| ΔG_solv | Solvation free energy (polar and nonpolar) |

| ΔG_bind | Total Binding Free Energy |

Analysis of Protein and Ligand Dynamics (e.g., RMSD, RMSF, Rg)

To gain a deeper understanding of the dynamic behavior of the this compound-protein complex, several parameters are analyzed from the MD simulation trajectory.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of each individual residue or atom around its average position. researchgate.netrasayanjournal.co.in This analysis helps to identify flexible and rigid regions of the protein upon ligand binding. High RMSF values in certain loops or domains might indicate conformational changes induced by the binding of this compound.

| Parameter | Average Value (Example) | Interpretation |

| Protein RMSD | 1.5 Å | Stable protein structure |

| Ligand RMSD | 0.8 Å | Stable ligand binding pose |

| Average RMSF | 1.2 Å | Residue fluctuations |

| Radius of Gyration (Rg) | 18.5 Å | Compact protein structure |

In Silico Pharmacokinetic (PK) and Toxicological Prediction Methodologies

In silico methods are increasingly used in the early stages of drug discovery to predict the pharmacokinetic (PK) and toxicological properties of compounds. nih.govnih.govmdpi.com These predictions help in prioritizing candidates with favorable drug-like properties and identifying potential liabilities before significant resources are invested in their synthesis and experimental testing. nih.govupf.edu For this compound, various computational models can be employed to estimate its absorption, distribution, metabolism, excretion (ADME), and toxicity profile. mdpi.com

Prediction of Absorption and Distribution Parameters (e.g., Lipinski's Rule of Five, bioavailability)

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness and potential for good oral bioavailability of a chemical compound. taylorandfrancis.comdrugbank.comnih.gov The rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: drugbank.combiorxiv.org

Molecular weight less than 500 Daltons drugbank.com

LogP (octanol-water partition coefficient) not greater than 5 drugbank.com

No more than 5 hydrogen bond donors (the sum of OHs and NHs) drugbank.com

No more than 10 hydrogen bond acceptors (the sum of Ns and Os) drugbank.com

Computational tools can quickly calculate these properties for this compound to assess its compliance with Lipinski's rule.

| Lipinski's Rule Parameter | Value for this compound (Predicted) | Compliance |

| Molecular Weight | (Calculated Value) | Yes/No |

| LogP | (Calculated Value) | Yes/No |

| Hydrogen Bond Donors | (Calculated Value) | Yes/No |

| Hydrogen Bond Acceptors | (Calculated Value) | Yes/No |

Beyond Lipinski's rule, more sophisticated in silico models can predict other important absorption and distribution parameters. These models often use quantitative structure-property relationships (QSPR) to correlate molecular descriptors with experimental data on properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. sci-hub.st These predictions provide a more detailed picture of the potential bioavailability and distribution of this compound in the body.

Prediction of Metabolism Pathways and Excretion

Computational methods are instrumental in predicting the metabolic fate of drug candidates, a critical step in evaluating their pharmacokinetic profiles. For quinoline derivatives, in silico models help to identify potential metabolic pathways and predict excretion routes, thereby anticipating the compound's behavior in a biological system.

The prediction of metabolic pathways involves identifying which enzymatic reactions a compound is likely to undergo. This is often achieved through machine learning models trained on large datasets of known metabolic reactions. nih.gov These models can predict the metabolic pathways a given molecule might enter, which is valuable for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govfrontiersin.org For instance, predicting the metabolic pathway of a drug compound is very useful for knowing how the drug is absorbed, distributed, metabolized, and excreted. nih.gov

Several in silico models, primarily quantitative structure-activity relationship (QSAR) models, have been developed to predict plasma protein binding. nih.gov The fraction of a compound excreted unchanged through the kidneys, known as renal clearance, is a key parameter in determining dosing regimens and potential for drug-drug interactions. nih.gov Computational models can estimate this based on the physicochemical properties of the molecule. nih.gov

Computational Toxicology Prediction (Focus on methodology and predictive models, not actual safety data)

Computational toxicology employs in silico methods to predict the potential toxicity of chemical compounds, including drug candidates like this compound. These predictive models are essential for early-stage safety assessment, helping to prioritize compounds for further development and reduce reliance on animal testing. nih.govresearchgate.net

The primary methodologies in computational toxicology are based on Quantitative Structure-Toxicity Relationship (QSTR) models. pandawainstitute.comresearchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its toxicological endpoint. nih.gov By analyzing the structural features, or "structural alerts," that are associated with toxicity, these models can predict the potential for adverse effects. nih.govfrontiersin.org

Various machine learning algorithms are employed to build these predictive models, including:

Transformer Convolutional Neural Networks: These have been used to develop QSTR models for quinoline derivatives. pandawainstitute.comresearchgate.net

Associative Neural Networks: This is another machine learning method applied in the toxicological profiling of chemical compounds. pandawainstitute.comresearchgate.net

These models are typically validated through rigorous internal and external cross-validation procedures to ensure their predictive accuracy. pandawainstitute.comresearchgate.net The balanced accuracy and q² values are common metrics used to evaluate the performance of these models. pandawainstitute.comresearchgate.net

Table 1: Computational Toxicology Prediction Methodologies

| Methodology | Description | Key Features |

| Quantitative Structure-Toxicity Relationship (QSTR) | Establishes a correlation between the chemical structure of a compound and its toxicity. pandawainstitute.comresearchgate.net | Predicts toxicity based on molecular descriptors and structural alerts. nih.govfrontiersin.org |

| Machine Learning Algorithms | Utilizes algorithms like neural networks to build predictive toxicology models. pandawainstitute.comresearchgate.net | Can identify complex patterns in data to predict toxicity. nih.gov |

| Read-Across | Predicts the toxicity of a compound based on the known toxicity of structurally similar compounds. | Relies on the principle that similar structures exhibit similar biological activities. |

| Expert Systems | Rule-based systems that incorporate toxicological knowledge to predict adverse effects. nih.gov | Often used to identify structural alerts associated with specific toxicities. frontiersin.org |

Virtual Screening and Library Design

Virtual screening and library design are powerful computational techniques used to identify and optimize lead compounds in drug discovery. These methods allow for the rapid and cost-effective exploration of large chemical spaces to find molecules with desired biological activities.

Pharmacophore Modeling for Quinoline-3-carboxamide (B1254982) Derivatives

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a desired response. nih.govdocumentsdelivered.com For quinoline-3-carboxamide derivatives, pharmacophore models are developed based on the structures of known active compounds. nih.gov

These models typically consist of features such as:

Hydrogen bond acceptors and donors

Aromatic rings

Hydrophobic groups

Positive and negative ionizable groups

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This approach has been successfully used to identify new quinoline derivatives with potential therapeutic activities. nih.gov The quinoline-3-carboxamide scaffold itself is considered a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov

Table 2: Common Pharmacophore Features in Quinoline-3-carboxamide Derivatives

| Pharmacophore Feature | Description | Role in Binding |

| Aromatic Ring | The quinoline ring system. | Often involved in π-π stacking interactions with aromatic residues in the binding site. nih.gov |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the carboxamide group. | Forms hydrogen bonds with donor groups in the target protein. nih.gov |

| Hydrogen Bond Donor | The amide nitrogen of the carboxamide group. | Can form hydrogen bonds with acceptor groups in the target protein. |

| Substituents on the Quinoline Ring | Halogen atoms (e.g., chlorine) or other functional groups. | Can modulate the electronic properties and binding affinity of the molecule. |

De Novo Drug Design Principles

De novo drug design is a computational strategy for creating novel molecular structures from scratch, rather than searching for them in existing databases. creative-biostructure.comijpsonline.com This approach is particularly useful for generating innovative scaffolds and exploring new areas of chemical space. technologynetworks.com The process is iterative and typically involves the following steps:

Structure Generation: Algorithms are used to build new molecules atom-by-atom or by combining molecular fragments within the constraints of a target's binding site. creative-biostructure.com

Scoring and Evaluation: The generated molecules are evaluated based on their predicted binding affinity, drug-likeness, and synthetic accessibility. creative-biostructure.com

Optimization: Promising structures are iteratively modified to improve their properties. technologynetworks.com

For quinoline-based compounds, de novo design can be employed to generate novel derivatives with enhanced activity or improved pharmacokinetic profiles. nih.gov This can involve growing new substituents onto the quinoline scaffold or linking fragments together to create entirely new molecules. creative-biostructure.com The quinoline nucleus serves as an attractive scaffold for such design efforts due to its versatile chemistry and proven pharmacological relevance. nih.gov

Emerging Research Areas and Non Clinical/pre Clinical Applications

Development of 5,7-Dichloroquinoline-3-carboxamide as Chemical Biology Probes

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling the study of its function in complex biological systems like cells or organisms. escholarship.orgyoutube.comscispace.com The development of high-quality probes is crucial for validating new drug targets and understanding disease pathways. escholarship.orgyoutube.com While this compound has not been extensively characterized as a chemical probe, its scaffold is present in molecules that have been investigated for such purposes.

The quinoline-carboxamide structure offers a versatile platform for probe development. For instance, quinoline-4-carboxamide derivatives have been identified through phenotypic screening against Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org These efforts led to the discovery of compounds that inhibit protein synthesis in the parasite, showcasing the scaffold's potential to probe fundamental biological processes. nih.govacs.org Similarly, other quinoline-3-carboxamide (B1254982) derivatives have been synthesized to act as inhibitors of ATM kinase, a key protein in the DNA damage response pathway, demonstrating their utility in cancer research. nih.gov

For this compound to be developed into a high-quality chemical probe, it would need to meet several stringent criteria. These criteria ensure that any biological effects observed upon its use can be confidently attributed to the modulation of its intended target.

Table 1: Key Criteria for a High-Quality Chemical Probe

| Criteria | Description | Rationale |

|---|---|---|

| Potency | The compound should demonstrate high affinity for its intended target, typically with an in-vitro IC50 or EC50 value in the nanomolar range. | High potency allows for the use of lower concentrations, minimizing the risk of off-target effects. |

| Selectivity | The probe must show significantly higher activity against its intended target compared to other related and unrelated proteins. | Poor selectivity can lead to misleading results, as the observed biological effect could be due to interaction with multiple targets. escholarship.org |

| Mechanism of Action | The interaction between the probe and its target should be well-characterized (e.g., competitive inhibitor, allosteric modulator). | Understanding how the probe works is essential for interpreting experimental outcomes correctly. escholarship.org |

| Cellular Activity | The probe must be able to penetrate cell membranes and engage its target in a cellular context at relevant concentrations. | In-vitro activity does not always translate to cellular systems; a good probe must be effective in the environment where it will be used. |

| Negative Control | A structurally similar but biologically inactive analogue should be available. | A negative control helps to confirm that the observed phenotype is due to the specific target engagement and not non-specific effects of the chemical structure. |

Future research could focus on identifying a specific biological target for this compound and optimizing its structure to meet these criteria, thereby creating a valuable tool for biological discovery.

Potential Utility in Materials Science and Organic Electronics

Organic electronics is a field that utilizes carbon-based materials in electronic devices such as sensors, light-emitting diodes (OLEDs), and transistors. The performance of these materials is fundamentally linked to their molecular structure, which dictates their electronic properties and how they self-assemble into larger, ordered morphologies. rsc.org

Heterocyclic aromatic compounds, like quinoline (B57606), are common building blocks in organic electronics due to their rigid, planar structures and inherent electronic characteristics. The structure of this compound possesses features that could be relevant in this context:

Aromatic Core: The quinoline ring system is a conjugated, electron-deficient (π-deficient) heterocycle. This property is often exploited in the design of n-type (electron-transporting) materials.

Halogen Substitution: The presence of two chlorine atoms can significantly influence the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Halogenation is a common strategy to tune these levels for better performance in electronic devices.

Intermolecular Interactions: The carboxamide group is capable of forming strong hydrogen bonds. This directional intermolecular interaction could be used to control the solid-state packing of the molecules, which is a critical factor for efficient charge transport in organic semiconductors.

While no studies have specifically reported the use of this compound in materials science, the fundamental principles of the field suggest its potential. Minor structural modifications to conjugated polymers, such as the substitution of a single atom, can have dramatic effects on material properties and device performance. rsc.org Therefore, the specific arrangement of atoms in this compound could be explored as a new motif in the design of novel organic electronic materials.

Exploration of this compound in Prodrug Design Concepts

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical transformation. nih.govsci-hub.ru This strategy is widely used to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. fiveable.meijpcbs.com

The this compound structure contains a secondary amide (carboxamide) functional group, which is a viable handle for prodrug design. ijpcbs.comnih.gov Amide-based prodrugs are generally more stable in vivo than esters but can be designed for cleavage by specific enzymes like peptidases or proteases, which may be overexpressed in certain tissues, such as tumors. ijpcbs.com

Table 2: Potential Prodrug Strategies for the Carboxamide Moiety

| Prodrug Type | Modification to Carboxamide Nitrogen | Potential Activating Mechanism | Rationale for Use |

|---|---|---|---|

| N-Acyloxymethyl Prodrug | Addition of an -CH₂-O-CO-R group | Hydrolysis by esterase enzymes to an unstable intermediate, followed by spontaneous release of the parent drug. | Improves membrane permeability and can be tuned for different release rates based on the 'R' group. |

| N-Mannich Base | Condensation with an aldehyde and a primary or secondary amine. | Spontaneous hydrolysis under physiological pH conditions. | Can enhance water solubility and allow for targeted release in specific pH environments. |

| N-Phosphoryl Prodrug | Addition of a phosphate or phosphonate group. | Cleavage by phosphatase enzymes, which are abundant in the body. | Significantly increases aqueous solubility for parenteral administration. |

| Peptide Conjugate | Coupling to an amino acid or a short peptide sequence. | Cleavage by specific peptidases or proteases (e.g., those upregulated in cancer cells). | Offers a strategy for targeted drug delivery to specific tissues or cells. |

One innovative concept involves quinoline-based prodrugs designed for activation by radiation. In this approach, N-alkoxyquinoline prodrugs undergo a one-electron reduction under anoxic conditions (low oxygen), which are characteristic of solid tumors, releasing the active quinoline drug. rsc.org This creates a chain reaction that amplifies the drug's release at the target site. rsc.org The this compound scaffold could potentially be adapted for such a targeted, hypoxia-activated prodrug strategy.

Solid-State Chemistry and Co-crystallization Studies of Quinoline Carboxamides

Solid-state chemistry focuses on the synthesis, structure, and properties of solid materials. For pharmaceuticals, understanding and controlling the solid-state form of an active pharmaceutical ingredient (API) is critical, as it influences key properties like solubility, stability, and bioavailability.

Co-crystallization is a technique used to modify these properties by combining an API with a benign co-former molecule in a specific stoichiometric ratio within a crystal lattice. nih.govekb.eg These components are held together by non-covalent interactions, most commonly hydrogen bonds. nih.gov

The carboxamide group on this compound is an excellent functional group for forming predictable hydrogen-bonding networks, which are the basis of co-crystal design. Carboxamides can form robust "homosynthons" (interactions with other carboxamide groups) or "heterosynthons" (interactions with different functional groups on a co-former). nih.gov

Table 3: Potential Co-formers for this compound

| Co-former Class | Example Co-formers | Potential Hydrogen Bonding Interaction (Synthon) |

|---|---|---|

| Carboxylic Acids | Succinic acid, Glutaric acid | Amide-Carboxylic Acid Heterosynthon |

| Amides | Saccharin, Nicotinamide | Amide-Amide Heterosynthon |

| Alcohols/Phenols | Resorcinol, Hydroxyquinones | Amide-Hydroxyl Heterosynthon |

Studies on the crystal structure of related compounds, such as ethyl 3,7-dichloroquinoline-8-carboxylate, reveal how quinoline rings pack in the solid state, often stabilized by π–π stacking interactions between the aromatic rings of neighboring molecules. nih.gov Combining these stacking interactions with the strong hydrogen-bonding capability of the carboxamide group in this compound could lead to the formation of highly stable and ordered co-crystals with tailored physicochemical properties.

Advanced Imaging Agent Development

Molecular imaging agents are crucial for visualizing and studying biological processes in real-time within living organisms. The quinoline scaffold is a privileged structure in the development of such agents due to its fluorescent properties and its ability to be modified for various imaging modalities, including Positron Emission Tomography (PET) and fluorescence microscopy. nih.govmdpi.com

Several quinoline derivatives have been developed as imaging probes:

PET Imaging: Carbon-11 labeled quinoline carboxamide derivatives have been evaluated as potential radioligands for PET imaging of neuroinflammation. nih.gov These agents target the peripheral-type benzodiazepine receptors (PBRs), which are upregulated in activated glial cells during neurodegenerative disorders. nih.gov One compound, [11C]VC195, showed promise for in vivo monitoring of these processes. nih.gov

Fluorescence Imaging: Fluorescent indolizino[3,2-c]quinoline derivatives have been designed to distinguish between different phenotypes of amyloid-β plaques, which are a hallmark of Alzheimer's disease. nih.govrsc.org These probes can differentiate between dense-core, diffuse, and coronal plaques in brain tissue, offering a more detailed view of the disease pathology. nih.govrsc.org

Tumor Imaging: Radioiodinated quinoline derivatives have been explored for imaging tumors. snmjournals.org The rationale is that these compounds can chelate metal ions like zinc, which are found in high concentrations in the microenvironment of certain tumors due to the presence of zinc-dependent enzymes like matrix metalloproteinases (MMPs). snmjournals.org

The this compound structure could serve as a starting point for developing new imaging agents. The chlorine atoms could potentially be replaced with radioisotopes like Iodine-125 for single-photon emission computed tomography (SPECT) or Fluorine-18 for PET imaging. Alternatively, modifications to the quinoline ring or the carboxamide substituent could be made to enhance its intrinsic fluorescence for use in microscopy and other optical imaging applications.

Table 4: Examples of Quinoline Derivatives in Advanced Imaging

| Compound Class | Imaging Modality | Target/Application | Key Finding |

|---|---|---|---|

| Radioiodinated Clioquinol (CQ) | Autoradiography | Metal ions (Zn, Cu, Fe) in tumor microenvironments | Tracer uptake was significantly higher in prostate and bladder tumor lesions compared to normal tissue. snmjournals.org |

| Indolizino[3,2-c]quinoline (YIQ) Derivatives | Fluorescence Microscopy | Amyloid-β (Aβ) plaque phenotypes | Different YIQ compounds could selectively stain dense-core, diffuse, or coronal Aβ plaques. nih.govrsc.org |

| Carbon-11 Labeled Carboxamides ([11C]VC195) | PET | Peripheral-type Benzodiazepine Receptors (PBRs) | Showed increased accumulation in a preclinical model of neurodegeneration, indicating its potential for monitoring these processes. nih.gov |

Conclusion and Future Perspectives

Summary of Key Research Achievements for 5,7-Dichloroquinoline-3-carboxamide

Research into quinoline-3-carboxamides (B1200007) has yielded significant findings, with implications for the potential of this compound. A notable achievement is the identification of certain quinoline-carboxamide derivatives as potent antagonists of the P2X7 receptor (P2X7R). nih.govnih.gov The P2X7R is an ATP-gated ion channel that plays a crucial role in various pathological conditions, including inflammation and cancer. nih.govresearchgate.net The development of selective P2X7R antagonists is a significant step towards novel therapeutics, and the quinoline-3-carboxamide (B1254982) scaffold has proven to be a valuable template in this endeavor. nih.govnih.gov

While research has not exclusively focused on the 5,7-dichloro derivative, studies on related compounds have shown that halogen substitutions on the quinoline (B57606) ring can significantly influence activity. For instance, the presence of chloro groups can enhance the antagonistic potency at the P2X7R. nih.gov This suggests that the 5,7-dichloro substitution pattern on the quinoline-3-carboxamide core could be a key structural feature for optimizing P2X7R antagonism.

Furthermore, the broader class of quinoline and quinolone carboxamides has been extensively reviewed for their anticancer activity. nih.govarabjchem.orgresearchgate.netresearchgate.net These compounds have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase and protein kinases. nih.gov One prominent example is Tasquinimod, a quinoline-3-carboxamide derivative that has been investigated for its anti-angiogenic and immunomodulatory properties in the context of metastatic castration-resistant prostate cancer. nih.gov While not a direct study of this compound, the success of related compounds underscores the potential of this chemical class in oncology.

Identification of Critical Unanswered Questions and Research Challenges

Despite the promising results for the broader class of quinoline-3-carboxamides, there are critical unanswered questions and research challenges specifically pertaining to this compound.

A primary challenge is the lack of dedicated research on this specific compound. Most of the available data is extrapolated from studies on derivatives with different substitution patterns. Therefore, the precise biological activity profile, potency, and selectivity of this compound remain largely uncharacterized.

Key unanswered questions include:

What is the specific binding affinity and antagonist potency of this compound at the P2X7 receptor compared to other halogenated and non-halogenated analogs?

Beyond P2X7R, what are the other potential molecular targets of this compound? Does it exhibit inhibitory activity against kinases, topoisomerases, or other enzymes implicated in disease?

What is the detailed structure-activity relationship (SAR) for the 5- and 7-positions of the quinoline ring in this series of carboxamides? How do different substituents at these positions affect biological activity and pharmacokinetic properties?